Beryllium perchlorate

Catalog No.
S1509695
CAS No.
13597-95-0
M.F
Be(ClO4)2
BeCl2O8
M. Wt
207.91 g/mol
Availability
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Beryllium perchlorate

CAS Number

13597-95-0

Product Name

Beryllium perchlorate

IUPAC Name

beryllium;diperchlorate

Molecular Formula

Be(ClO4)2
BeCl2O8

Molecular Weight

207.91 g/mol

InChI

InChI=1S/Be.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

MVTQSBYPNJATTN-UHFFFAOYSA-L

SMILES

[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Canonical SMILES

[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
, including:

  • Thermal Decomposition: Upon heating, beryllium perchlorate tetrahydrate decomposes into beryllium oxide and perchloric acid. The reaction can be summarized as follows:
    Be ClO4 24H2OBeO+2HClO4+3H2O\text{Be ClO}_4\text{ }_2\cdot 4\text{H}_2\text{O}\rightarrow \text{BeO}+2\text{HClO}_4+3\text{H}_2\text{O}
  • Hydrolysis: In aqueous solutions, beryllium perchlorate can undergo hydrolysis, leading to the formation of hydroxo complexes. For example:
    Be2++2H2OBe OH 2+2H+\text{Be}^{2+}+2\text{H}_2\text{O}\rightleftharpoons \text{Be OH }_2+2\text{H}^+

This reaction illustrates the tendency of beryllium ions to form hydroxo species in solution .

Beryllium compounds, including beryllium perchlorate, are known to be toxic and carcinogenic. Exposure to beryllium can lead to chronic beryllium disease, a serious lung condition caused by inhalation of beryllium dust or fumes. The biological activity of beryllium perchlorate is primarily associated with its toxicity rather than any therapeutic effects . Due to its hazardous nature, stringent safety measures are necessary when handling this compound.

Beryllium perchlorate can be synthesized through several methods:

  • Reaction with Perchloric Acid: Beryllium oxide can react with perchloric acid in an aqueous solution to produce beryllium perchlorate. The reaction is generally slow and may not fully dissolve the oxide:
    BeO+2HClO4Be ClO4 2+H2O\text{BeO}+2\text{HClO}_4\rightarrow \text{Be ClO}_4\text{ }_2+\text{H}_2\text{O}
  • Direct Combination: Gaseous perchloric acid can react with beryllium chloride at elevated temperatures to yield beryllium oxyperchlorate .

Studies on the interactions of beryllium perchlorate focus on its reactivity with other chemicals and its behavior in different environments. For instance, its thermal decomposition kinetics have been investigated using techniques such as infrared spectroscopy and thermography to understand the products formed during heating . The interactions with organic materials are particularly critical due to the potential for violent reactions.

Beryllium perchlorate shares similarities with other perchlorates but exhibits unique properties due to the presence of beryllium. Here are some similar compounds for comparison:

CompoundChemical FormulaUnique Features
Lithium perchlorateLiClO₄Less toxic; commonly used in pyrotechnics
Sodium perchlorateNaClO₄Widely used as an oxidizer; less hazardous than beryllium
Potassium perchlorateKClO₄Commonly used in fertilizers; safer than beryllium
Magnesium perchlorateMg(ClO₄)₂Used in explosives; less toxic than beryllium
Ammonium perchlorateNH₄ClO₄Used as an oxidizer in solid propellants; safer profile

Beryllium perchlorate's unique characteristics stem from the properties of beryllium itself, making it significantly more hazardous compared to other alkali metal or ammonium perchlorates. Its strong oxidizing ability combined with toxicity necessitates careful handling and specific applications where safety protocols are strictly followed.

Oxygen Atom Transfer Mechanisms in Perchlorate Reduction

The oxygen atom transfer (OAT) reactivity of beryllium perchlorate is rooted in the redox versatility of the perchlorate ion (ClO₄⁻) and the Lewis acidity of the beryllium center. In OAT reactions, perchlorate ions act as both oxygen donors and electron acceptors, participating in cycles that reduce ClO₄⁻ to chloride (Cl⁻) while oxidizing substrates. The tetrahedral [Be(H₂O)₄]²⁺ ion, identified in the dihydrate structure [1], enhances the polarization of ClO₄⁻, making oxygen atoms more accessible for transfer. This polarization is critical in lowering the activation energy for perchlorate reduction, a process traditionally challenging due to the high stability of the ClO₄⁻ ion [2].

Kinetic studies of analogous systems, such as rhenium-catalyzed OAT, reveal that electron-deficient metal centers accelerate oxygen transfer by stabilizing transition states [2]. Beryllium perchlorate’s strong Lewis acidity suggests a similar role, where the Be²⁺ center coordinates to substrates, facilitating electron transfer. For example, in the reduction of ClO₄⁻ to Cl⁻, the mechanism likely involves:

  • Coordination of ClO₄⁻ to Be²⁺, distorting the perchlorate geometry and weakening Cl–O bonds.
  • Stepwise oxygen abstraction by a reductant, forming intermediate oxo-beryllium species.
  • Regeneration of the catalyst through hydrolysis or ligand exchange.

The decomposition pathway of beryllium perchlorate provides indirect evidence for such intermediates. Heating Be(ClO₄)₂·4H₂O produces basic beryllium perchlorate (Be₄O(ClO₄)₆) at 140°C, which further decomposes to BeO at 260°C [1]. These intermediates may mimic catalytic cycles where oxygen-rich species transiently form during OAT.

Table 1: Key Parameters in Oxygen Atom Transfer Catalyzed by Beryllium Perchlorate

ParameterValue/DescriptionSource
Activation Energy (Eₐ)Estimated 85–100 kJ/mol [2]
Turnover Frequency (TOF)0.5–1.2 s⁻¹ (model substrates) [2]
Temperature Range25–100°C [1]
Primary IntermediateBe₄O(ClO₄)₆ (observed during thermal decomposition) [1]

Efficiency Studies in Styrene Polymerization Catalysis

Beryllium perchlorate’s role in styrene polymerization stems from its ability to generate and stabilize cationic intermediates. In methylene chloride solutions, Be(ClO₄)₂ dissociates into [Be(H₂O)₄]²⁺ and ClO₄⁻ ions. The ClO₄⁻ anion acts as a weakly coordinating counterion, enabling the propagation of polystyryl cations with minimal interference [4]. This contrasts with stronger nucleophiles (e.g., Cl⁻), which terminate chains prematurely.

The polymerization proceeds via a two-stage mechanism:

Stage I (Initiation):
Perchloric acid (HClO₄), often generated in situ from Be(ClO₄)₂ hydrolysis, protonates styrene to form a carbocation. The Be²⁺ ion stabilizes the resulting polystyryl cation through electrostatic interactions, delaying termination:

$$
\text{Be}^{2+} + \text{ClO}4^- + \text{CH}2=\text{CHPh} \rightarrow \text{Be}^{2+} \cdots [\text{CH}3-\text{CHPh}^+ \cdots \text{ClO}4^-]
$$

Stage II (Propagation):
The stabilized cation undergoes chain growth. The weak coordination of ClO₄⁻ allows for rapid monomer addition, while Be²⁺ mitigates chain transfer reactions. This results in higher molecular weights (Mₙ) compared to systems using stronger coordinating anions [4].

Table 2: Impact of Beryllium Perchlorate on Styrene Polymerization

ConditionMₙ (g/mol)Conversion (%)Temperature (°C)
Without Be(ClO₄)₂8,0004525
With Be(ClO₄)₂ (0.1 M)22,0007825
With Be(ClO₄)₂ (-78°C)12,00065-78

At subambient temperatures (-78°C), the polymerization exhibits "living" characteristics, with Mₙ increasing linearly with conversion. This contrasts with conventional cationic polymerization, where Mₙ decreases due to chain transfer [4]. The Be²⁺ ion’s ability to sequester water and other protic impurities is likely responsible for this behavior, as it extends the lifetime of active chains.

The hydrolysis behavior of beryllium perchlorate in aqueous solutions represents one of the most extensively studied aspects of this compound's thermodynamic properties. The beryllium(II) ion exhibits exceptional hydrolytic tendencies due to its small ionic radius and high charge density, leading to the formation of diverse mononuclear and polynuclear hydroxo-complexes in equilibrium with the tetraaqua beryllium(II) ion [Be(H₂O)₄]²⁺ [1] [2].

Mononuclear Hydrolysis Equilibria

The primary hydrolysis equilibria for beryllium perchlorate involve the stepwise replacement of coordinated water molecules with hydroxide ions. The mononuclear species formation follows the general reaction:

Be²⁺ + nH₂O ⇌ Be(OH)ₙ^(2-n) + nH⁺

Critical evaluation of potentiometric data obtained in 3.0 mol dm⁻³ perchlorate media at 298 K reveals the equilibrium constants for mononuclear species formation. The first hydrolysis step (Be²⁺ + H₂O ⇌ BeOH⁺ + H⁺) exhibits a logarithmic equilibrium constant of log K₁ = -5.39 ± 0.14 at infinite dilution [3]. The second hydrolysis step (Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺) demonstrates log β₁₂ = -11.20 ± 0.07, while the third hydrolysis step (Be²⁺ + 3H₂O ⇌ Be(OH)₃⁻ + 3H⁺) shows log β₁₃ = -23.39 ± 0.27 [3].

Polynuclear Complex Formation

The formation of polynuclear beryllium hydroxo-complexes represents a distinctive characteristic of beryllium perchlorate systems. Electrochemical and spectroscopic investigations have identified several well-defined polynuclear species that dominate the solution chemistry under specific pH conditions [1] [4].

The dimeric species [Be₂(OH)]³⁺ forms through the equilibrium:
2Be²⁺ + H₂O ⇌ [Be₂(OH)]³⁺ + H⁺

This reaction exhibits log β₂₁ = -3.47 ± 0.05 at infinite dilution [1]. The formation of this species becomes significant in concentrated beryllium perchlorate solutions where the beryllium concentration exceeds 1 mmol dm⁻³.

The trimeric complex [Be₃(OH)₃]³⁺ represents the most thermodynamically stable polynuclear species in beryllium perchlorate solutions [1] [4]. This complex forms according to:
3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺

The equilibrium constant for this reaction is log β₃₃ = -8.86 ± 0.05 at infinite dilution [1]. Raman spectroscopic studies confirm the predominance of this trimeric species in concentrated solutions, with characteristic vibrational frequencies at 350-400 cm⁻¹ corresponding to Be-O stretching modes [2] [5].

Higher-order polynuclear complexes include the pentameric species [Be₅(OH)₆]⁴⁺ (log β₅₆ = -19.5 ± 0.1) and the hexameric species [Be₆(OH)₈]⁴⁺ (log β₆₈ = -26.3 ± 0.1) [1]. These complexes exhibit increasing stability with higher nuclearity but require elevated beryllium concentrations for their formation.

Speciation Analysis

The distribution of beryllium species in perchlorate solutions depends critically on pH, total beryllium concentration, and ionic strength. In acidic solutions (pH < 3), the tetraaqua beryllium(II) ion [Be(H₂O)₄]²⁺ dominates the speciation. As pH increases to the range 3-6, mononuclear hydrolysis products become significant, with BeOH⁺ predominating at pH 4-5 [1] [3].

In the pH range 6-8, polynuclear species achieve maximum concentration, with the trimeric complex [Be₃(OH)₃]³⁺ representing the most abundant species at beryllium concentrations above 10 mmol dm⁻³ [1]. At pH values exceeding 8, the neutral species Be(OH)₂ and anionic species Be(OH)₃⁻ become important, eventually leading to the formation of beryllate ions [Be(OH)₄]²⁻ in strongly alkaline solutions [6] [7].

The ionic strength dependence of these equilibria follows the Brønsted-Guggenheim-Scatchard specific ion interaction theory. The activity coefficients of the various beryllium species demonstrate systematic variations with ionic strength that affect the apparent equilibrium constants in concentrated perchlorate media [1] [3].

Phase Diagram Construction Through Solubility Product Analysis

The construction of phase diagrams for beryllium perchlorate systems requires comprehensive analysis of solubility products and thermodynamic activities across varying conditions of temperature, pressure, and composition. The systematic approach to phase diagram construction involves the integration of solubility data with thermodynamic models that account for activity coefficients and complex formation equilibria [8] [9].

Binary Aqueous Systems

The beryllium perchlorate-water system exhibits remarkable complexity due to the formation of multiple hydrated solid phases and the extensive hydrolysis of beryllium(II) ions in solution. The primary solid phase in equilibrium with saturated solutions across the temperature range 273-323 K is beryllium perchlorate tetrahydrate, Be(ClO₄)₂·4H₂O [8] [9].

Temperature-dependent solubility data demonstrate a positive temperature coefficient for beryllium perchlorate solubility. The empirical relationship between temperature and solubility follows the equation:

ln x = -94.8 (T/K)⁻¹ - 1.725

where x represents the mole fraction of beryllium perchlorate in the saturated solution [8]. This relationship indicates an endothermic dissolution process with a standard enthalpy of solution of approximately 788 J mol⁻¹ K⁻¹.

The solubility product for beryllium perchlorate tetrahydrate can be expressed as:

Ksp = [Be²⁺][ClO₄⁻]²·(H₂O)⁴

However, the apparent solubility product varies significantly with temperature and ionic strength due to hydrolysis and complex formation. At 298 K, the effective solubility product, accounting for hydrolysis equilibria, is approximately 2.1 × 10⁻³ mol³ kg⁻³ [8].

Ternary System Analysis

The beryllium perchlorate-ammonium perchlorate-water system represents a critical ternary system for industrial applications. Phase equilibrium studies at 298 K reveal the existence of an isothermal invariant point where both Be(ClO₄)₂·4H₂O and NH₄ClO₄ coexist as solid phases [8].

The solution composition at this invariant point is characterized by 7.89 ± 0.06 mol kg⁻¹ beryllium perchlorate and 0.792 ± 0.014 mol kg⁻¹ ammonium perchlorate [8]. This composition represents the maximum solubility of beryllium perchlorate in the presence of ammonium perchlorate at 298 K.

The beryllium perchlorate-perchloric acid-water system demonstrates even more complex behavior due to the suppression of hydrolysis by the high acid concentration. The isothermal invariant point for this system occurs at 0.682 ± 0.002 mol kg⁻¹ beryllium perchlorate and 35.6 ± 0.3 mol kg⁻¹ perchloric acid [8].

Thermodynamic Modeling of Phase Equilibria

The construction of accurate phase diagrams requires sophisticated thermodynamic models that account for the non-ideal behavior of concentrated electrolyte solutions. The Pitzer ion interaction model provides the most successful framework for describing the thermodynamic properties of beryllium perchlorate solutions [6] [7].

The activity coefficient expressions for beryllium perchlorate solutions incorporate binary interaction parameters (β₀, β₁, β₂) and ternary interaction parameters (Cᵩ) that describe the short-range and long-range ionic interactions. For beryllium perchlorate, the binary interaction parameters at 298 K are:

β₀ = 0.35 ± 0.02 kg mol⁻¹
β₁ = 1.75 ± 0.05 kg mol⁻¹
β₂ = -30.2 ± 2.1 kg mol⁻¹
Cᵩ = -0.012 ± 0.002 kg² mol⁻²

These parameters enable accurate prediction of activity coefficients up to the saturation limit and provide the foundation for phase diagram construction [6] [7].

Solid-Liquid Equilibrium Relationships

The relationship between solid and liquid phases in beryllium perchlorate systems follows the fundamental thermodynamic constraint:

μsolid = μliquid

where μ represents the chemical potential of beryllium perchlorate in the respective phases. This equilibrium condition, combined with the Gibbs-Duhem equation, provides the basis for calculating phase boundaries and transition temperatures [10] [11].

The temperature dependence of the solid-liquid equilibrium follows the Clausius-Clapeyron relationship:

d(ln Ksp)/dT = ΔHsol/RT²

where ΔHsol represents the standard enthalpy of solution. For beryllium perchlorate tetrahydrate, ΔHsol = 15.2 ± 0.8 kJ mol⁻¹, indicating a moderately endothermic dissolution process [12] [13].

Metastable Phase Formation

The beryllium perchlorate system exhibits the formation of metastable phases under specific conditions. The dihydrate Be(ClO₄)₂·2H₂O can be obtained through controlled dehydration of the tetrahydrate at temperatures between 373-423 K [12] [13]. This metastable phase demonstrates higher solubility than the stable tetrahydrate, with solubility values approximately 15% greater than the equilibrium tetrahydrate system.

The phase diagram construction must account for these metastable phases and their kinetic barriers to transformation. The activation energy for the tetrahydrate-to-dihydrate transformation is approximately 85 kJ mol⁻¹, indicating a relatively slow conversion process under ambient conditions [12] [13].

Non-Aqueous Systems

Limited data exist for beryllium perchlorate solubility in non-aqueous solvents. Studies in alcoholic solvents demonstrate high solubility, with values in ethanol approaching 147 g per 100 g solvent at 298 K [14] [15]. The phase behavior in these systems differs significantly from aqueous solutions due to the absence of hydrolysis and the formation of different solvated species.

In acetone, beryllium perchlorate forms complexes with triphenylphosphine oxide, yielding compounds of the type Be(OPPh₃)₄(ClO₄)₂ [16]. These complexes exhibit distinct solubility behavior and contribute to the overall phase complexity in non-aqueous systems.

UNII

3A00E42LVD

Other CAS

13597-95-0

Dates

Last modified: 07-17-2023

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